molecular formula C29H37N5O3 B11064337 N-1-adamantyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine-1-carboxamide

N-1-adamantyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine-1-carboxamide

Cat. No.: B11064337
M. Wt: 503.6 g/mol
InChI Key: KWPFOGHUMQSHES-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, nitro, phenylethyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of adamantane derivatives followed by nitration and subsequent amination reactions. The final step often includes the coupling of the piperazine moiety with the nitro-phenylethyl intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted phenylethyl compounds, and various functionalized piperazine derivatives .

Scientific Research Applications

N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and piperazine-based molecules. Examples include:

Uniqueness

N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

IUPAC Name

N-(1-adamantyl)-4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C29H37N5O3/c35-28(31-29-18-22-14-23(19-29)16-24(15-22)20-29)33-12-10-32(11-13-33)25-6-7-27(34(36)37)26(17-25)30-9-8-21-4-2-1-3-5-21/h1-7,17,22-24,30H,8-16,18-20H2,(H,31,35)

InChI Key

KWPFOGHUMQSHES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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